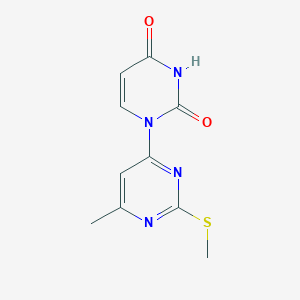
N'-(3-溴苯亚甲基)-2-甲基-4-喹啉甲酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compounds with a quinoline structure, such as N'-(3-bromobenzylidene)-2-methyl-4-quinolinecarbohydrazide, are of significant interest in the field of organic and medicinal chemistry due to their potential biological activities and applications in material science. The interest in these compounds primarily stems from their structural versatility, which allows for the synthesis of a wide range of derivatives with varied biological activities.
Synthesis Analysis
The synthesis of compounds like N'-(3-bromobenzylidene)-2-methyl-4-quinolinecarbohydrazide involves the condensation of carbohydrazide with different aldehydes or ketones in the presence of suitable catalysts. For example, similar compounds have been synthesized through reactions involving bromobenzaldehydes and quinoline carbohydrazide under reflux conditions in ethanol (Alotaibi et al., 2018).
Molecular Structure Analysis
The molecular structure of these compounds is typically characterized using spectroscopic techniques such as FT-IR, FT-Raman, NMR, UV–Visible spectroscopy, and single-crystal X-ray diffraction. These methods provide detailed insights into the molecular geometry, vibrational frequencies, and electronic properties of the compounds (Raja et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of these compounds can be explored through their involvement in various chemical reactions, including cycloaddition reactions, substitution reactions, and their use as intermediates in the synthesis of more complex molecules. Their reactivity is often studied through computational methods like density functional theory (DFT) to predict their behavior in reactions (Fan et al., 2014).
科学研究应用
合成与表征
N'-(3-溴苯亚甲基)-2-甲基-4-喹啉甲酰肼是一种化合物,由于其结构特征,在各种科学研究领域具有潜在应用。它的合成和表征已在开发新型喹啉衍生物的背景下得到探索,而喹啉衍生物以其多样化的生物活性而闻名。该化合物属于喹啉家族,其中包括因其独特的结构特征而合成的具有抗菌性能和在材料科学中具有潜在用途的分子。
合成技术
高效的合成技术已被用来合成喹啉衍生物,利用聚(N-溴-N-乙基苯-1,3-二磺酰胺)和N,N,N',N'-四溴苯-1,3-二磺酰胺等试剂在水和无溶剂条件下从2-氨基芳基酮和羰基化合物合成喹啉(Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009)。
催化应用
该化合物及其衍生物已在催化应用中得到利用,特别是在无溶剂条件下通过氢借用策略进行C-N键形成。这突出了该化合物在促进有机合成反应中的作用,而有机合成反应对药物研究至关重要(Donthireddy等人,2020)。
光谱和计算研究
光谱技术,如FT-IR、FT-拉曼、NMR和紫外-可见光谱,以及密度泛函理论(DFT)等计算方法,已被应用于研究类似化合物的结构和电子性质。这些研究提供了对该化合物的稳定性、电荷分布以及与生物分子相互作用的潜力的见解(Raja等人,2017)。
抗菌活性
喹啉衍生物的抗菌活性已得到评估,显示出在开发新的抗菌剂方面的前景。这在现有抗生素耐药性不断增加的背景下尤为重要,突显了对具有有效抗菌性能的新型化合物需求(Özyanik等人,2012)。
作用机制
安全和危害
As with any chemical compound, handling “N’-(3-bromobenzylidene)-2-methyl-4-quinolinecarbohydrazide” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety protocols. The specific hazards associated with this compound would depend on its reactivity and toxicity, which are not known without specific experimental data .
未来方向
The study and application of “N’-(3-bromobenzylidene)-2-methyl-4-quinolinecarbohydrazide” would depend on its properties and potential uses. If it shows promising biological activity, it could be further studied as a potential pharmaceutical compound. Alternatively, if it has unique chemical reactivity, it could be used in synthetic chemistry .
属性
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O/c1-12-9-16(15-7-2-3-8-17(15)21-12)18(23)22-20-11-13-5-4-6-14(19)10-13/h2-11H,1H3,(H,22,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFBTWDODZGMCM-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5524121.png)


![1-(2-methoxyphenyl)-4-[(1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5524145.png)

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)


![1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione](/img/structure/B5524165.png)


![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B5524185.png)

![N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5524212.png)